5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine
Overview
Description
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is a synthetic nucleoside analog. It is characterized by the presence of a bis(4-methoxyphenyl)phenylmethyl group attached to the 5’-hydroxyl group of adenosine. This modification is often used in the synthesis of oligonucleotides, where it serves as a protecting group for the 5’-hydroxyl group, preventing unwanted reactions during the synthesis process .
Mechanism of Action
Target of Action
It is known that similar compounds, such as purine nucleoside analogs, have broad antitumor activity targeting indolent lymphoid malignancies .
Mode of Action
Purine nucleoside analogs, which are structurally similar, are known to inhibit dna synthesis and induce apoptosis .
Pharmacokinetics
It is known that similar compounds can be used for isolation impurities in preparative separation and are suitable for pharmacokinetics .
Action Environment
These analogs are known to have broad antitumor activity, inhibit DNA synthesis, and induce apoptosis
Biochemical Analysis
Biochemical Properties
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with adenosine receptors, where it acts as an agonist or antagonist depending on the receptor subtype. This compound also interacts with enzymes involved in nucleotide metabolism, such as adenosine deaminase and adenosine kinase, affecting the levels of adenosine and its derivatives in cells .
Cellular Effects
The effects of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine on cellular processes are diverse and profound. It influences cell signaling pathways, particularly those mediated by adenosine receptors, leading to changes in cyclic AMP (cAMP) levels and downstream signaling cascades. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine impacts cellular metabolism by altering the balance of nucleotide pools and energy production .
Molecular Mechanism
At the molecular level, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine exerts its effects through several mechanisms. It binds to adenosine receptors with high affinity, triggering conformational changes that activate or inhibit receptor signaling. This compound also inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and enhanced receptor activation. Furthermore, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine can modulate the activity of kinases and phosphatases, affecting phosphorylation states and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine can have sustained effects on cellular function, including prolonged activation of adenosine receptors and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine vary with different dosages in animal models. At low doses, this compound primarily acts on adenosine receptors, leading to mild changes in cell signaling and metabolism. At higher doses, it can cause significant alterations in nucleotide levels and energy production, potentially leading to toxic or adverse effects. Studies have identified threshold doses beyond which the compound’s effects become pronounced and potentially harmful .
Metabolic Pathways
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as adenosine deaminase and adenosine kinase, influencing the conversion of adenosine to inosine and other derivatives. This compound also affects the levels of ATP, ADP, and AMP, altering metabolic flux and energy production in cells .
Transport and Distribution
The transport and distribution of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by nucleoside transporters and distributed to various cellular compartments, including the cytoplasm and nucleus. It can also bind to plasma proteins, affecting its bioavailability and distribution in tissues .
Subcellular Localization
The subcellular localization of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with adenosine receptors and other biomolecules. Its activity and function can be modulated by phosphorylation and other modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine typically involves the protection of the 5’-hydroxyl group of adenosine. This is achieved by reacting adenosine with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group .
Industrial Production Methods
In an industrial setting, the production of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the protecting group.
Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional hydroxyl or carbonyl groups, while reduction typically results in the removal of the protecting group, yielding free adenosine .
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine has several scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of nucleic acid structure and function.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-dimethoxytrityl)-adenosine: Another protecting group used in nucleoside synthesis.
5’-O-(4-methoxytrityl)-adenosine: Similar in structure but with a different protecting group.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in the synthesis of complex oligonucleotides .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(37)27(38)30(42-24)36-18-35-25-28(32)33-17-34-29(25)36/h3-15,17-18,24,26-27,30,37-38H,16H2,1-2H3,(H2,32,33,34)/t24-,26-,27-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQFCLKBHJBRTB-BQOYKFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449458 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81352-25-2 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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